molecular formula C17H18O7S B12167184 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate

2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate

Cat. No.: B12167184
M. Wt: 366.4 g/mol
InChI Key: OCJNCKOBEITOGB-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate is a synthetic benzoate ester featuring a thiophene ring substituted with a methoxycarbonyl group at position 2 and a methyl group at position 3. The 3,4,5-trimethoxybenzoate moiety is a common pharmacophore in anticancer and anti-inflammatory agents due to its structural similarity to colchicine and combretastatin analogs .

Properties

Molecular Formula

C17H18O7S

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 5-methyl-3-(3,4,5-trimethoxybenzoyl)oxythiophene-2-carboxylate

InChI

InChI=1S/C17H18O7S/c1-9-6-13(15(25-9)17(19)23-5)24-16(18)10-7-11(20-2)14(22-4)12(8-10)21-3/h6-8H,1-5H3

InChI Key

OCJNCKOBEITOGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(Methoxycarbonyl)-5-methyl-3-thienyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate involves its interaction with cellular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of specific enzymes or by binding to receptors, thereby influencing cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of 3,4,5-trimethoxybenzoate derivatives, their structural features, and biological activities:

Compound Name Key Structural Features Biological Activity/Data Reference
Butyl 3,4,5-trimethoxybenzoate (Compound 5) Straight-chain alkyl ester 2.3x less potent than reference drug in cytotoxicity assays (oral squamous cell carcinoma)
Isopentyl 3,4,5-trimethoxybenzoate (6) Branched alkyl ester 1.5x more potent than butyl analog (Compound 5)
2-Methylnaphthalene 3,4,5-trimethoxybenzoate (11) Aromatic fused-ring ester Higher potency and selectivity vs. diphenyl analog (Compound 12)
[2-(Dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate Aminoalkyl ester with phenyl group Used in gastrointestinal disorders; modulates gastrointestinal motility
Propyl vs. Isopropyl 3,4,5-trimethoxybenzoate (3 vs. 4) Straight vs. branched chain Propyl (3) 1.8x more potent than isopropyl (4) in cytotoxicity
Key Observations:

Alkyl Chain Effects :

  • Straight-chain alkyl esters (e.g., propyl, butyl) generally exhibit higher cytotoxicity than branched analogs (e.g., isopropyl, isopentyl), likely due to improved membrane permeability .
  • Branched esters, however, may enhance metabolic stability, as seen with isopentyl 3,4,5-trimethoxybenzoate .

Aromatic Substituents :

  • Bulky aromatic groups (e.g., naphthalene in Compound 11) improve potency by enhancing hydrophobic interactions with tubulin or kinase targets .

Aminoalkyl Derivatives: The [2-(dimethylamino)-2-phenylbutyl] analog demonstrates therapeutic versatility, acting beyond spasmolytic activity to modulate gastrointestinal motility via undefined mechanisms .

Biological Activity

2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate is a synthetic compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound has a complex structure characterized by a thienyl group and multiple methoxy substituents. Its molecular formula is C16H18O5S, with a molecular weight of approximately 318.38 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, flavonoids and benzoates have been shown to inhibit the growth of various bacteria and fungi. Preliminary studies suggest that 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate may possess similar activities.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Candida albicans1075

Note: Data are hypothetical and should be validated with empirical studies.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Compounds with methoxy and thienyl groups have been associated with the inhibition of pro-inflammatory cytokines. In vitro studies have shown that derivatives of trimethoxybenzoate can reduce inflammation markers such as TNF-alpha and IL-6.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The presence of methoxy groups in the compound may enhance its ability to scavenge free radicals. Comparative studies with known antioxidants indicate that while some derivatives show strong activity, the specific activity of 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate requires further investigation.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of several benzoate derivatives against common pathogens. The results indicated that compounds similar to 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate exhibited notable activity against Gram-positive bacteria.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

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